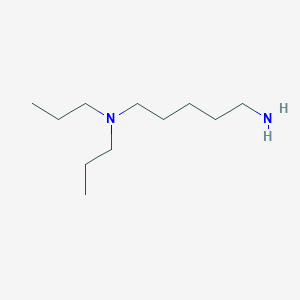
Benzamide, N-(1-piperidinylthioxomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamida, N-(1-piperidiniltioxometil)- es un compuesto orgánico con la fórmula molecular C13H18N2OS. Este compuesto se caracteriza por la presencia de un grupo benzamida unido a una porción piperidiniltioxometil. Es conocido por sus diversas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Benzamida, N-(1-piperidiniltioxometil)- típicamente implica la reacción de cloruro de benzoílo con N-(1-piperidiniltioxometil)amina. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen:
Solvente: Diclorometano u otro solvente orgánico adecuado.
Temperatura: Temperatura ambiente a temperaturas ligeramente elevadas (20-40 °C).
Tiempo de reacción: Varias horas para asegurar una reacción completa.
Métodos de Producción Industrial
A escala industrial, la producción de Benzamida, N-(1-piperidiniltioxometil)- puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción asegura una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
Benzamida, N-(1-piperidiniltioxometil)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la porción de benzamida, donde los nucleófilos reemplazan al grupo amida.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente realizado en solventes acuosos u orgánicos a temperatura ambiente.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; las reacciones generalmente se llevan a cabo en condiciones anhidras.
Sustitución: Diversos nucleófilos como aminas, alcoholes o tioles; las reacciones pueden requerir catalizadores o solventes específicos.
Principales Productos Formados
Oxidación: Sulfóxidos, sulfones.
Reducción: Aminas.
Sustitución: Benzamidas sustituidas con diferentes grupos funcionales.
Aplicaciones en la Investigación Científica
Benzamida, N-(1-piperidiniltioxometil)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas. Sirve como intermediario en la preparación de varios productos farmacéuticos y agroquímicos.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas. Se utiliza en el estudio de la inhibición enzimática e interacciones proteicas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades. Puede actuar como un compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales. Sus derivados se utilizan en la fabricación de colorantes, pigmentos y polímeros.
Aplicaciones Científicas De Investigación
Benzamide, N-(1-piperidinylthioxomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mecanismo De Acción
El mecanismo de acción de Benzamida, N-(1-piperidiniltioxometil)- implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir enzimas o unirse a receptores, modulando así las vías biológicas. El mecanismo exacto depende de la aplicación específica y el sistema biológico que se está estudiando. Por ejemplo, en la investigación antimicrobiana, puede interrumpir la síntesis de la pared celular bacteriana o interferir con la función de las proteínas.
Comparación Con Compuestos Similares
Benzamida, N-(1-piperidiniltioxometil)- puede compararse con otros compuestos similares para resaltar su singularidad:
Benzamida: El compuesto principal, benzamida, carece del grupo piperidiniltioxometil, que confiere reactividad química y actividad biológica adicionales.
N-(1-piperidinilmetil)benzamida: Estructura similar pero sin el grupo tioxo, lo que lleva a diferentes propiedades químicas y reactividad.
N-(1-piperidiniltioxometil)acetamida: Un análogo con un grupo acetamida en lugar de benzamida, que puede exhibir diferentes actividades biológicas.
Propiedades
Número CAS |
58415-38-6 |
|---|---|
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
N-(piperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2OS/c16-12(11-7-3-1-4-8-11)14-13(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16,17) |
Clave InChI |
VNJFHWMMNGRADW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)



![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)
![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)

![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126134.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)
![2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126149.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)

![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)
